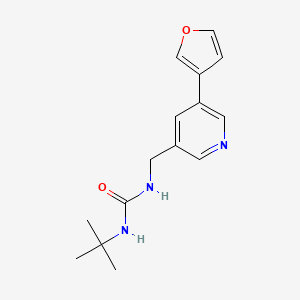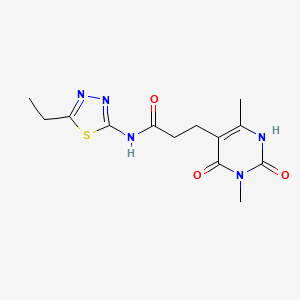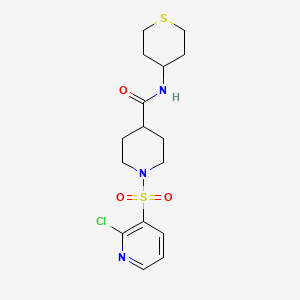![molecular formula C22H14FN5O3 B2939128 2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1251588-82-5](/img/structure/B2939128.png)
2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H14FN5O3 and its molecular weight is 415.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to "2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one" have been synthesized and evaluated for various biological activities. For instance, Desai et al. (2016) designed and synthesized a series of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs. These compounds were tested for in vitro antimicrobial activity and cytotoxicity, showing potent antibacterial and antifungal properties. The study highlights the potential of such compounds in developing new antimicrobial agents Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016.
Antimicrobial and Antitubercular Activity
Further research into similar compounds revealed their antimicrobial and antitubercular potential. Desai et al. (2016) synthesized a series of compounds bearing the 1,3,4-oxadiazole moiety and evaluated them for antitubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant mycobacterial growth inhibition, highlighting their potential as antitubercular agents Desai, Trivedi, Vaghani, Somani, & Bhatt, 2016.
Anticancer and Anti-Inflammatory Properties
Compounds with structural similarities have also been investigated for their anticancer and anti-inflammatory properties. For example, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them for anticancer and anti-5-lipoxygenase activities. Some of these compounds showed promising results, suggesting their potential use as leads in anticancer and anti-inflammatory drug development Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.
Molecular Target Identification
Research efforts have also been directed towards identifying molecular targets of such compounds to understand their mechanism of action better. Zhang et al. (2005) discovered a novel apoptosis inducer among a series of 1,2,4-oxadiazoles, leading to cell cycle arrest and apoptosis in cancer cell lines. The molecular target was identified as TIP47, an IGF II receptor binding protein, providing valuable insights into the compound's anticancer activity Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005.
Mechanism of Action
Based on its structural similarity to other pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones , it could potentially have antimicrobial properties. These compounds have been synthesized and evaluated for their antimicrobial activities .
In general, the mechanism of action of a compound depends on its chemical structure and the functional groups it contains. For instance, the presence of an amino group can confer significant basicity to a compound . The carbonyl group can be considered as an enol form, and its hydroxyl group can undergo corresponding nucleophilic substitution reactions under basic conditions .
properties
IUPAC Name |
2-[[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5O3/c23-16-7-4-14(5-8-16)21-25-22(31-26-21)15-6-9-19(29)27(12-15)13-17-11-20(30)28-10-2-1-3-18(28)24-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMREOLPGVFHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2939048.png)
![5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2939049.png)



![7-chloro-5-(4-fluorophenyl)-4-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2939056.png)
![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2939057.png)
![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]but-2-ynamide](/img/structure/B2939058.png)

![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2939062.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2939064.png)

